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Compound of Interest

Compound Name: Nvp-adw742

Cat. No.: B1683965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological

properties of NVP-ADW742, a potent and selective inhibitor of the Insulin-like Growth Factor-1

Receptor (IGF-1R). This document details its chemical structure, physicochemical properties,

mechanism of action, and its effects on cellular signaling pathways. Furthermore, it provides

detailed protocols for key in vitro assays to facilitate further research and development.

Chemical Structure and Properties
NVP-ADW742, also known as ADW742 or GSK552602A, is a small molecule inhibitor

belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its chemical structure is

characterized by a central pyrrolopyrimidine core, which serves as a scaffold for various

substitutions that contribute to its binding affinity and selectivity for the IGF-1R kinase domain.

Table 1: Chemical Identifiers and Properties of NVP-ADW742
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Identifier Value

IUPAC Name

5-[3-(phenylmethoxy)phenyl]-7-[trans-3-(1-

pyrrolidinylmethyl)cyclobutyl]-7H-pyrrolo[2,3-

d]pyrimidin-4-amine[1][2][3]

Canonical SMILES

C1CCN(CC1)C[C@H]2C--INVALID-LINK--

N3C=C(C4=CC=CC(=C4)OCC5=CC=CC=C5)C

6=C3N=CN=C6N[1]

InChI

InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-

24(15-22)34-18-20-7-2-1-3-8-20)17-

33(28(26)31-19-30-27)23-13-21(14-23)16-32-

11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-

14,16,18H2,(H2,29,30,31)/t21-,23-[1]

InChIKey LSFLAQVDISHMNB-AFARHQOCSA-N[1]

Molecular Formula C28H31N5O[1][2][4][5][6]

Molecular Weight 453.58 g/mol [2][5][7]

CAS Number 475488-23-4[1][4][5][6]

Synthesis
The detailed chemical synthesis of NVP-ADW742 has been developed and is proprietary to

Novartis Pharma AG.[1] While the specific reaction steps and conditions for the industrial

synthesis of NVP-ADW742 are not publicly available, the synthesis of the core 7H-pyrrolo[2,3-

d]pyrimidine scaffold and its derivatives is well-documented in medicinal chemistry literature.

These syntheses often involve multi-step sequences starting from commercially available

pyrimidine or pyrrole precursors, followed by functionalization to introduce the desired side

chains. Key reactions in the synthesis of similar pyrrolopyrimidine-based kinase inhibitors

include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig), and cyclization reactions to form the fused ring system.

Biological Activity and Mechanism of Action
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NVP-ADW742 is a potent and selective, ATP-competitive inhibitor of the IGF-1R tyrosine

kinase.[2] It exerts its biological effects by binding to the ATP-binding pocket of the IGF-1R

kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

Kinase Inhibitory Potency
NVP-ADW742 demonstrates high potency against IGF-1R with a reported IC50 value of 0.17

μM.[4][6][8][9][10] It exhibits significant selectivity for IGF-1R over the closely related Insulin

Receptor (InsR), with a reported IC50 of 2.8 μM for InsR.[4][8][10] The compound shows

minimal activity against a panel of other tyrosine kinases, highlighting its specificity.[4][8][10]

Table 2: In Vitro Inhibitory Activity of NVP-ADW742 against various kinases

Kinase IC50 (μM)

IGF-1R 0.17[4][6][8][9][10]

InsR 2.8[4][8][10]

c-Kit >5[4][8][10]

HER2/neu >10[4][8][10]

PDGFR >10[4][8][10]

VEGFR-2 >10[4][8][10]

Bcr-Abl >10[4][8][10]

Cellular Effects and Signaling Pathways
The binding of Insulin-like Growth Factors (IGF-1 and IGF-2) to IGF-1R triggers the

autophosphorylation of the receptor and initiates downstream signaling cascades, primarily the

PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and

differentiation. NVP-ADW742 effectively blocks these signaling events.

By inhibiting IGF-1R, NVP-ADW742 leads to the suppression of Akt phosphorylation, a key

downstream effector in the PI3K pathway. This inhibition of the PI3K/Akt signaling cascade is a

primary mechanism through which NVP-ADW742 exerts its anti-proliferative and pro-apoptotic

effects in various cancer cell lines.[11]
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IGF-1R Signaling Pathway Inhibition by NVP-ADW742

NVP-ADW742 has been shown to induce apoptosis in various cancer cell lines, including those

of multiple myeloma and acute myeloid leukemia.[11] Furthermore, it can sensitize cancer cells

to the cytotoxic effects of conventional chemotherapeutic agents, suggesting its potential in

combination therapies.[12]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

characterize the activity of NVP-ADW742.

IGF-1R Kinase Activity Assay (Cellular)
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This protocol describes a cell-based ELISA to measure the inhibition of IGF-1R

autophosphorylation by NVP-ADW742.

Materials:

NWT-21 cells (or other suitable cell line overexpressing IGF-1R)

Complete growth medium (e.g., DMEM with 10% FBS)

Starvation medium (e.g., DMEM with 0.5% FBS)

NVP-ADW742 stock solution (in DMSO)

Recombinant human IGF-1

Phosphate-buffered saline (PBS), ice-cold

RIPA lysis buffer

96-well tissue culture plates

ELISA plate reader

Procedure:

Seed NWT-21 cells in 96-well plates and grow to 70-80% confluency.

Starve the cells for 24 hours in starvation medium.

Prepare serial dilutions of NVP-ADW742 in starvation medium.

Treat the cells with the NVP-ADW742 dilutions for 90 minutes at 37°C.

Stimulate the cells with 10 ng/mL of IGF-1 for 10 minutes at 37°C.

Wash the cells twice with ice-cold PBS.

Lyse the cells with 50 µL/well of RIPA buffer at 4°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1683965?utm_src=pdf-body
https://www.benchchem.com/product/b1683965?utm_src=pdf-body
https://www.benchchem.com/product/b1683965?utm_src=pdf-body
https://www.benchchem.com/product/b1683965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proceed with a "Capture ELISA" to quantify the level of phosphorylated IGF-1R in the cell

lysates according to the manufacturer's instructions.

Start

Seed NWT-21 cells in 96-well plate

Starve cells for 24h

Treat with NVP-ADW742 (90 min)

Stimulate with IGF-1 (10 min)

Wash with ice-cold PBS

Lyse cells with RIPA buffer

Perform Capture ELISA for p-IGF-1R

End
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Click to download full resolution via product page

Workflow for Cellular IGF-1R Kinase Assay

Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the effect of NVP-ADW742 on

cancer cell proliferation.

Materials:

Cancer cell line of interest

Complete growth medium

NVP-ADW742 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well tissue culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density.

Allow cells to adhere overnight.

Treat cells with serial dilutions of NVP-ADW742 for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a

humidified atmosphere to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (TUNEL Assay)
This protocol describes the detection of apoptosis-induced DNA fragmentation using the

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

Cells treated with NVP-ADW742

PBS

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

TUNEL reaction mixture (containing TdT and labeled dUTPs)

Fluorescence microscope or flow cytometer

Procedure:

Culture and treat cells with NVP-ADW742 for the desired time.

Harvest and wash the cells with PBS.

Fix the cells with fixation solution for 15-30 minutes at room temperature.

Wash the cells with PBS.

Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

Wash the cells with PBS.

Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in

the dark.

Wash the cells.
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Analyze the cells for fluorescence by fluorescence microscopy or flow cytometry.

Western Blotting for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) in response to NVP-ADW742
treatment.

Materials:

Cells treated with NVP-ADW742 and stimulated with IGF-1

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-p-Akt, anti-total-Akt, and a loading control like anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with NVP-ADW742 and/or IGF-1 as required.

Lyse the cells and determine the protein concentration.

Separate 20-40 µg of protein per lane by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe for total Akt and the loading control.

Conclusion
NVP-ADW742 is a valuable research tool for investigating the role of the IGF-1R signaling

pathway in normal physiology and in diseases such as cancer. Its high potency and selectivity

make it a suitable probe for elucidating the downstream effects of IGF-1R inhibition. The

experimental protocols provided in this guide offer a foundation for researchers to further

explore the therapeutic potential of targeting the IGF-1R pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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